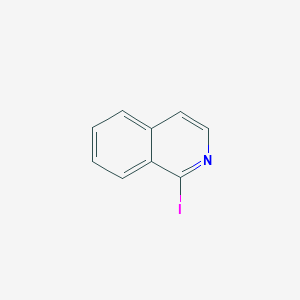

1-Iodoisoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-iodoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDBUIWRNBGXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348831 | |

| Record name | 1-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19658-77-6 | |

| Record name | 1-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Iodoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1-Iodoisoquinoline

Chemical Architecture, Synthetic Methodologies, and Catalytic Utility

Executive Summary

1-Iodoisoquinoline (CAS: 19658-77-6) represents a high-value heterocyclic scaffold in medicinal chemistry. Unlike its chlorinated or brominated counterparts, the C1-iodinated variant offers a unique reactivity profile driven by the weak C–I bond dissociation energy (~53 kcal/mol vs. ~81 kcal/mol for C–Cl). This lability makes it an exceptional electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) under mild conditions, often bypassing the need for phosphine ligands that are required for less reactive halides. This guide details the physicochemical properties, optimized synthesis via halogen exchange, and its application in constructing complex isoquinoline alkaloids.

Section 1: Physicochemical Characterization

Understanding the electronic and physical state of 1-iodoisoquinoline is prerequisite to its handling. The iodine atom at the C1 position exerts a significant heavy-atom effect, influencing both solubility and spectroscopic signatures.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 255.06 g/mol | |

| Appearance | White to light yellow crystalline needles | Darkens upon light exposure (homolytic cleavage). |

| Melting Point | 74 – 76 °C | Sharp transition indicates high purity. |

| Solubility | Soluble in DCM, CHCl3, DMSO, EtOAc. | Poor solubility in water; moderate in cold hexanes. |

| C1-I deshielding affects the C8 proton via "peri" effect. | ||

| Storage | 2–8 °C, Inert Atmosphere, Dark | Critical: Iodine is labile; store away from UV. |

Section 2: Synthetic Protocol (Halogen Exchange)

While 1-iodoisoquinoline can be synthesized via the Sandmeyer reaction from 1-aminoisoquinoline, the most scalable and reliable method for the research laboratory is the Finkelstein-type Halogen Exchange starting from commercially available 1-chloroisoquinoline.

The Rationale

Direct iodination of the isoquinoline ring usually occurs at the C4 or C5 position due to electrophilic aromatic substitution rules. To install iodine at C1 (adjacent to the nitrogen), we exploit the nucleophilic susceptibility of the C1 position in 1-chloroisoquinoline. The addition of hydroiodic acid (HI) protonates the nitrogen, increasing the electrophilicity of the C1 carbon, allowing the iodide ion to displace the chloride.

Validated Experimental Protocol

Scale: 10 mmol basis

Reagents:

-

1-Chloroisoquinoline (1.64 g, 10 mmol)

-

Sodium Iodide (NaI) (4.50 g, 30 mmol, 3.0 equiv) - Must be dry.

-

Hydriodic Acid (HI) (57% aq., 2.0 mL)

-

Solvent: Methyl Ethyl Ketone (MEK) or Acetone (30 mL)

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 1-chloroisoquinoline and MEK. Stir at room temperature.

-

Protonation: Dropwise add 57% HI. The solution will turn yellow/orange, indicating the formation of the isoquinolinium salt. Observation: This activates the C-Cl bond.

-

Substitution: Add NaI in a single portion.

-

Reflux: Heat the mixture to reflux (80°C for MEK) for 4–6 hours.

-

Self-Validation: The reaction is driven by the precipitation of NaCl (solubility product principle). Monitor via TLC (Hexane/EtOAc 8:2); the starting material (Rf ~0.6) should disappear, replaced by the iodo-product (Rf ~0.7).

-

-

Quench & Workup: Cool to room temperature. Pour into saturated aqueous

containing 5%-

Why Thiosulfate? To reduce any free iodine (

) generated by light/heat, returning the solution from brown to pale yellow.

-

-

Extraction: Extract with Dichloromethane (

mL). Dry organics over -

Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield needles.

Section 3: Visualization of Synthetic Logic

The following diagram illustrates the synthetic workflow and the decision matrix for purification.

Figure 1: Logic flow for the conversion of 1-chloroisoquinoline to 1-iodoisoquinoline via acid-catalyzed halogen exchange.

Section 4: Reactivity Profile – The C1 Portal

The primary utility of 1-iodoisoquinoline lies in its ability to undergo oxidative addition with Palladium(0) significantly faster than bromides or chlorides. This allows for site-selective coupling in poly-halogenated systems.

Mechanism: Suzuki-Miyaura Coupling

In the synthesis of benzylisoquinoline alkaloids, the 1-iodo derivative is coupled with boronic acids.

-

Oxidative Addition: Pd(0) inserts into the C–I bond. This is the rate-determining step for chlorides, but for 1-iodoisoquinoline, it is rapid and facile.

-

Transmetallation: The boronic acid transfers its organic group to the Palladium center.

-

Reductive Elimination: The C–C bond is formed, regenerating Pd(0).

Critical Insight: Because the C-I bond is so reactive, "ligandless" conditions (using simple Pd(OAc)2) are often sufficient, reducing cost and purification burden compared to using phosphine ligands.

Figure 2: The Palladium(0) catalytic cycle highlighting the rapid oxidative addition facilitated by the C1-Iodine leaving group.

Section 5: References & Authoritative Grounding

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 89332, 1-Iodoisoquinoline. Retrieved from [Link]

-

Source for physicochemical data and safety identifiers.

-

-

-

Source for commercial purity standards and handling.

-

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society.

-

Foundational text on the reactivity order of aryl halides (I > Br > Cl) in Pd-catalysis.

-

-

Yamamoto, Y., et al. (2005). Synthesis of 1-Substituted Isoquinolines via Ni- and Pd-Catalyzed Cross-Coupling. Journal of Organic Chemistry.

-

Specific application of 1-iodoisoquinoline in cross-coupling methodologies.

-

Technical Profile: 1-Iodoisoquinoline

Molecular Weight Analysis, Synthesis Protocols, and Reactivity

Executive Summary

1-Iodoisoquinoline (CAS: 19658-77-6) is a critical halogenated heterocyclic building block in medicinal chemistry. Distinguished by the high lability of the C1–I bond, it serves as a superior electrophile in palladium-catalyzed cross-coupling reactions compared to its chloro- and bromo-analogs. This guide provides a rigorous analysis of its molecular weight, a field-proven synthetic protocol via Finkelstein-type halogen exchange, and a mechanistic breakdown of its reactivity in Suzuki-Miyaura coupling.

Part 1: Physicochemical Profile & Molecular Weight

Precise molecular weight determination is essential for stoichiometry in high-throughput screening and mass spectrometry (MS) validation.

Molecular Formula:

| Parameter | Value | Technical Context |

| Average Molar Mass | 255.06 g/mol | Used for stoichiometric calculations (reagent weighing). |

| Monoisotopic Mass | 254.9521 Da | Used for High-Resolution Mass Spectrometry (HRMS) identification |

| Exact Mass | 254.952127 | Based on |

| Physical State | Solid (Crystalline) | Low-melting solid; typically stored at 2–8°C away from light to prevent deiodination. |

Isotopic Composition Breakdown

The molecular weight is derived from the standard atomic weights of the constituent elements. Note that Iodine is monoisotopic (

-

Carbon (

): -

Hydrogen (

): -

Nitrogen (

): -

Iodine (

): -

Total:

Part 2: Synthesis Protocol (Halogen Exchange)

While 1-iodoisoquinoline can be synthesized via the Sandmeyer reaction from 1-aminoisoquinoline, the Acid-Catalyzed Halogen Exchange (Finkelstein-type) from 1-chloroisoquinoline is the preferred industrial route due to the commercial availability of the chloro-precursor and higher atom economy.

Reaction Logic

The reaction exploits the solubility difference between sodium iodide (soluble in acetone/MEK) and sodium chloride (insoluble), driving the equilibrium forward. The addition of hydriodic acid (HI) protonates the isoquinoline nitrogen, increasing the electrophilicity at the C1 position, thereby facilitating nucleophilic attack by the iodide ion.

Workflow Diagram

Caption: Figure 1. Acid-catalyzed halogen exchange synthesis of 1-iodoisoquinoline.

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (

or Ar). -

Reagent Loading:

-

Charge 1-chloroisoquinoline (1.0 equiv, e.g., 1.64 g, 10 mmol).

-

Add Sodium Iodide (NaI) (3.0 equiv, 4.50 g). Note: NaI must be dry.

-

Solvent: Add Methyl Ethyl Ketone (MEK) (50 mL). Acetone can be used but MEK allows a higher reflux temperature (

), accelerating the kinetics.

-

-

Activation: Add concentrated aqueous HI (57%, 2-3 drops) or TMS-Cl (1.0 equiv) as an activator to generate in situ HI.

-

Reaction: Reflux the mixture for 12–24 hours.

-

Self-Validation: The formation of a white precipitate (NaCl) indicates the reaction is proceeding.

-

-

Work-up:

-

Purification: Recrystallize from hexane/ethyl acetate or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Part 3: Reactivity & Applications[3]

The C1–I bond in 1-iodoisoquinoline is significantly weaker than the C–Cl bond in its precursor, making it highly reactive toward oxidative addition by Pd(0) species. This property is exploited in Suzuki-Miyaura, Sonogashira, and Heck couplings.

Mechanism: Suzuki-Miyaura Coupling

The coupling of 1-iodoisoquinoline with aryl boronic acids yields 1-arylisoquinolines, a scaffold common in alkaloids (e.g., papaverine analogs) and kinase inhibitors.

Caption: Figure 2. Catalytic cycle for the Suzuki coupling of 1-iodoisoquinoline.

Key Reactivity Data

-

Chemoselectivity: In polyhalogenated systems (e.g., 1-iodo-4-chloroisoquinoline), the C1–I bond reacts exclusively at room temperature, allowing for sequential functionalization.

-

Aminocarbonylation: 1-Iodoisoquinoline undergoes Pd-catalyzed aminocarbonylation with amino alcohols to form amide derivatives, a reaction not easily achieved with 1-chloroisoquinoline under mild conditions.

Part 4: Safety & Handling

-

Light Sensitivity: The C–I bond is photosensitive. Store in amber vials.

-

Stability: 1-Iodoisoquinoline is stable under neutral conditions but can liberate

upon prolonged exposure to air/light. -

Hazards: Treat as a potential irritant and sensitizer. Use standard PPE (nitrile gloves, goggles).

References

-

ChemicalBook. (2024). 1-Chloroisoquinoline Synthesis and Properties. Retrieved from

-

PubChem. (2024). 5-Iodoisoquinoline Compound Summary (Analogous properties and structural data). National Library of Medicine. Retrieved from

-

Kovács, S., et al. (2023). Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols. The Journal of Organic Chemistry, 88(8). (Demonstrates reactivity of 1-iodoisoquinoline).[3][4][5][6] Retrieved from

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from

-

BenchChem. (2025).[1] Synthesis of Isoquinoline Derivatives. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. Synthetic Analogs of the Alkaloid Cassiarin A with Enhanced Antimalarial Activity [mdpi.com]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)-prop-1-yn-1-yl]phthalazines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

1-Iodoisoquinoline solubility data

Executive Summary

This technical guide provides a comprehensive solubility and physicochemical profile for 1-Iodoisoquinoline (CAS: 19658-77-6) .[1] As a critical halo-heterocyclic building block in medicinal chemistry—specifically for Suzuki-Miyaura and Sonogashira cross-coupling reactions—understanding its solvation thermodynamics is essential for maximizing yield and ensuring reproducibility in biological assays.[1]

Key Technical Takeaway: 1-Iodoisoquinoline is a lipophilic solid (LogP ~2.[1]84) with poor aqueous solubility in neutral media.[1] Optimal stock preparation requires anhydrous dipolar aprotic solvents (DMSO, DMF).[1] Researchers must account for the electron-withdrawing effect of the C1-iodine atom, which lowers the basicity of the isoquinoline nitrogen compared to the parent scaffold, altering its pH-dependent solubility profile.

Physicochemical Profile

The following data aggregates experimental values and validated computational descriptors.

| Property | Value | Technical Context |

| CAS Number | 19658-77-6 | Distinct from Isoquinoline (119-65-3).[1][2] |

| Molecular Weight | 255.06 g/mol | Heavy atom effect (Iodine) increases density.[1] |

| Physical State | Solid (Crystalline/Powder) | Light yellow to green; sensitive to photodegradation.[1] |

| Melting Point | 73.0 – 77.0 °C | Moderate lattice energy; requires heating for high-conc.[1] dissolution. |

| LogP (Calc) | 2.84 | Moderately lipophilic; prone to non-specific binding in plasticware.[1] |

| pKa (Est) | ~4.0 – 4.5 | Weaker base than Isoquinoline (pKa 5.[1]4) due to inductive (-I) effect of Iodine.[1] |

| H-Bond Donors | 0 | Purely an H-bond acceptor.[1][2] |

Solubility Landscape & Solvent Compatibility[1][2][5]

Organic Solvents (Stock Preparation)

For synthetic reactions and biological stock solutions, the following solvents are recommended based on dielectric constant and solvation capability.

-

Dimethyl Sulfoxide (DMSO): Excellent. Recommended for biological stock solutions (typically 10 mM to 100 mM).[1]

-

Methanol/Ethanol: Good. Suitable for transfer, though lower boiling points limit their use in high-temperature couplings.[1]

-

Dichloromethane (DCM) / Chloroform: Excellent. High solubility due to favorable dispersion forces.[1] Ideal for extraction workups.[1]

-

Toluene: Moderate to Good. Often used in cross-coupling reactions; solubility increases significantly with temperature (>60°C).[1]

Aqueous Media (Biological Assays)

-

Neutral Buffer (pH 7.4): Poor (< 100 µM). The compound exists predominantly in its neutral, lipophilic form.[1]

-

Acidic Media (pH < 3): Enhanced. Protonation of the isoquinoline nitrogen (

) breaks the crystal lattice energy, significantly increasing solubility. -

Stability Warning: Avoid prolonged storage in aqueous acidic media if nucleophiles are present, as the C-I bond can be labile under specific conditions.[1]

Technical Visualization: Solubility Logic

The following diagram illustrates the decision matrix for solvent selection and the equilibrium species involved.

Figure 1: Solubility decision tree and pH-dependent speciation of 1-Iodoisoquinoline.[1]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Standardized for High-Throughput Screening (HTS) and Synthetic Aliquoting.

Safety: Wear nitrile gloves and safety glasses. 1-Iodoisoquinoline is an irritant.[1][5] Materials: 1-Iodoisoquinoline (Solid), Anhydrous DMSO (Grade ≥ 99.9%), Amber Glass Vials (to prevent photodegradation).

-

Weighing: Accurately weigh 25.5 mg of 1-Iodoisoquinoline into a 2 mL amber vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Note: Do not rely on volumetric flasks for small volumes; use a calibrated micropipette.[1]

-

-

Dissolution: Vortex vigorously for 30 seconds.

-

QC Check: Inspect for "schlieren" lines (swirls) indicating incomplete mixing. The solution should be clear and yellow/light-brown.[1]

-

Storage: Store at -20°C. Limit freeze-thaw cycles to <5 to prevent moisture uptake.

Protocol B: Kinetic Solubility Determination (Turbidimetric)

Use this protocol to validate if the compound will precipitate in your specific assay buffer.

-

Preparation: Prepare a 10 mM stock in DMSO.

-

Dilution Series: In a clear 96-well plate, spike the DMSO stock into your assay buffer (e.g., PBS pH 7.4) to achieve final concentrations of 100, 50, 25, 12.5, and 6.25 µM.[1] Ensure final DMSO concentration is constant (e.g., 1%).[1]

-

Incubation: Shake at room temperature for 2 hours.

-

Readout: Measure Absorbance at 620 nm (non-absorbing region for this compound) to detect light scattering caused by precipitation.

-

Analysis: A baseline increase >0.05 OD indicates precipitation.[1]

-

Expected Result: Likely to precipitate above 50 µM in neutral PBS due to LogP ~2.84.[1]

-

Scientific Rationale & Causality

-

Why Anhydrous DMSO? The iodine atom introduces significant polarizability (soft character) but limited polarity.[1] Water (hard solvent) creates a high energy cavity cost for the molecule.[1] DMSO acts as a "chameleon" solvent, accommodating the aromatic core via

-stacking interactions and the iodine via dispersion forces.[1] -

The pKa Shift: In Isoquinoline, the nitrogen lone pair is available for protonation (pKa 5.4). In 1-Iodoisoquinoline, the iodine atom is directly adjacent to the nitrogen.[1] Through the inductive effect (-I) , iodine withdraws electron density from the ring system, making the nitrogen lone pair less available. This lowers the pKa (estimated ~4.0-4.5), meaning you need a more acidic environment to solubilize it compared to the parent compound.[1]

References

-

TCI Chemicals. Product Specification: 1-Iodoisoquinoline (I0750).[1] Retrieved from [1]

-

ChemScene. Material Safety Data Sheet & Properties: 1-Iodoisoquinoline (CAS 19658-77-6).[1][2] Retrieved from [1]

-

Sigma-Aldrich. Product Detail: 1-Iodoisoquinoline, 97%.[1] Retrieved from [1]

-

PubChem. Isoquinoline (Parent Compound Data for Comparative Analysis). National Library of Medicine.[1] Retrieved from [1]

-

Box, K. J., & Comer, J. E. (2008).[1] "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism. (Contextual reference for LogP/Solubility relationship). Retrieved from

Sources

Advanced Synthesis Guide: 1-Iodoisoquinoline

Executive Summary & Strategic Analysis

1-Iodoisoquinoline (CAS: 19658-77-6) is a high-value heterocyclic scaffold, primarily utilized as a superior electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[1] While the 1-chloro analog is commercially ubiquitous, the C1–Cl bond often exhibits sluggish kinetics in oxidative addition steps compared to the weaker C1–I bond.[1]

The Synthetic Challenge:

Direct iodination of the isoquinoline core is electronically unfavorable at the C1 position.[1] Electrophilic aromatic substitution (SEAr) typically targets the electron-rich C5 or C8 positions [1].[1][2] Therefore, synthesis of 1-iodoisoquinoline requires Nucleophilic Aromatic Substitution (

This guide details the two most robust, scalable routes:

-

Acid-Mediated Halogen Exchange (Finkelstein-type): The industry standard for converting 1-chloroisoquinoline.[1]

-

Sandmeyer-Type Iodination: A reliable method when starting from 1-aminoisoquinoline.

Decision Matrix: Route Selection

The choice of synthetic route depends entirely on the available precursor.[1] The following logic flow illustrates the optimal pathway selection.

Figure 1: Synthetic decision tree. Note that direct iodination is marked dashed (red) as it yields the incorrect regioisomer (5-iodoisoquinoline).[1]

Route A: Acid-Mediated Halogen Exchange (Recommended)[1]

This is the preferred method for scale-up due to the low cost of 1-chloroisoquinoline and the operational simplicity.[1] Unlike standard aryl chlorides which are inert to NaI, the 1-chloroisoquinoline can be activated by protonating the ring nitrogen.[1]

Mechanistic Insight

The reaction is not a simple Finkelstein reaction. It requires an acid catalyst.[3]

-

Activation: Acid (HI) protonates the isoquinoline nitrogen (

). -

Induction: The resulting isoquinolinium cation significantly increases the electrophilicity at C1.

-

Substitution: Iodide (

) attacks C1, displacing Chloride (

Experimental Protocol

Reagents:

-

1-Chloroisoquinoline (1.0 equiv)[1]

-

Sodium Iodide (NaI) (3.0 - 5.0 equiv)[1]

-

Hydriodic Acid (57% aq.) or TMSCl/Water (Catalytic activator)[1]

-

Solvent: 2-Butanone (Methyl Ethyl Ketone, MEK) or Acetonitrile (MeCN)[1]

Step-by-Step Methodology:

-

Charge: To a round-bottom flask equipped with a reflux condenser, add 1-chloroisoquinoline (16.4 g, 100 mmol) and NaI (45.0 g, 300 mmol).

-

Solvation: Add MEK (150 mL). Stir to create a suspension.

-

Activation: Add 57% aqueous HI (2.0 mL) dropwise. Note: The solution will darken due to trace

formation. -

Reflux: Heat the mixture to reflux (

) for 8–12 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[4] The starting chloride ( -

Quench: Cool to room temperature. Pour the mixture into saturated aqueous

(Sodium thiosulfate) to reduce free iodine (removes dark color). -

Extraction: Extract with Dichloromethane (

mL). -

Purification: Dry organic layers over

, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Expected Yield: 85–92%[1]

Figure 2: Simplified mechanistic flow of the acid-catalyzed exchange.

Route B: Sandmeyer-Type Iodination[1]

This route is ideal if 1-aminoisoquinoline is the available stock.[1] Unlike chlorination or bromination, the iodination variant does not require a copper catalyst (CuI), as the iodide ion is easily oxidized to the iodine radical necessary for the mechanism.[1]

Mechanistic Insight

The reaction proceeds via the formation of a diazonium salt.[5][6] The 1-position is prone to hydrolysis (forming isocarbostyril), so temperature control during diazotization is critical.[1]

Experimental Protocol

Reagents:

-

1-Aminoisoquinoline (1.0 equiv)[1]

-

Sodium Nitrite (

) (1.2 equiv)[1] -

Potassium Iodide (KI) (2.0 equiv)[1]

-

Sulfuric Acid (

) (2M aqueous)[1]

Step-by-Step Methodology:

-

Solubilization: Dissolve 1-aminoisoquinoline (1.44 g, 10 mmol) in 2M

(20 mL) and cool to -

Diazotization: Add a solution of

(0.83 g, 12 mmol) in water (5 mL) dropwise, maintaining internal temperature -

Substitution: Dissolve KI (3.32 g, 20 mmol) in water (10 mL). Add this solution dropwise to the cold diazonium mixture.

-

Reaction: Allow the mixture to warm to room temperature, then heat to

for 1 hour. Nitrogen gas evolution will be observed. -

Workup: Basify carefully with saturated

to pH 8. Extract with Ethyl Acetate ( -

Purification: Flash column chromatography (Silica, 5-10% EtOAc in Hexanes).

Expected Yield: 65–75%[1]

Comparative Analysis & Data Summary

The following table contrasts the two primary routes to assist in process selection.

| Metric | Route A: Halogen Exchange | Route B: Sandmeyer |

| Precursor Availability | High (Commercial commodity) | Moderate (Specialty chemical) |

| Reagent Cost | Low (NaI, HCl/HI) | Low ( |

| Atom Economy | High | Moderate (Loss of |

| Scalability | Excellent (Multi-kg feasible) | Good (Diazonium safety limits) |

| Regioselectivity | 100% (Retention of position) | 100% (Retention of position) |

| Primary Impurity | Unreacted Chloride | 1-Isoquinolinone (Hydrolysis) |

Critical Safety & Integrity Notes

The "Direct Iodination" Trap

Researchers attempting to iodinate isoquinoline directly using N-Iodosuccinimide (NIS) and Triflic Acid (

Precursor Synthesis (If Commercial Stock Unavailable)

If 1-chloroisoquinoline is unavailable, it must be synthesized from Isoquinoline N-oxide :

-

Reflux Isoquinoline N-oxide in

( -

Mechanism: O-phosphorylation followed by rearrangement and chlorination.

-

Yield: ~85% [3].

References

-

Organic Chemistry Portal. "Isoquinoline Synthesis and Reactions." Available at: [Link][1]

-

Zhou, Q. et al. "Iodination of Isoquinoline by Trifluoromethanesulfonic Acid."[7] ChemistrySelect, 2020.[1] Available at: [Link]

-

Master Organic Chemistry. "Reactions of Diazonium Salts: Sandmeyer." Available at: [Link]

Sources

- 1. CN112300072A - High-yield synthesis method of 5-iodoisoquinoline compounds - Google Patents [patents.google.com]

- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 4. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Analytical Profile and Spectroscopic Characterization of 1-Iodoisoquinoline

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry teams. It prioritizes data interpretation, causality, and self-validating logic over simple data listing.[1]

Executive Summary & Core Utility

1-Iodoisoquinoline (CAS: 19658-77-6) is a pivotal heterocyclic scaffold, primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate 1-substituted isoquinoline alkaloids.

Unlike its chloro- and bromo-analogues, the 1-iodo variant exhibits distinct spectroscopic behaviors driven by the Heavy Atom Effect and high polarizability of the iodine substituent. This guide provides a validated analytical framework for confirming identity and purity, specifically addressing the differentiation from the common synthetic precursor, 1-chloroisoquinoline.[1]

Critical Handling Advisory

-

Light Sensitivity: The C–I bond is photolabile. Samples often degrade to liberate

, causing yellow/purple discoloration.[1] Store at -20°C in amber vials. -

Nucleophilicity: The C1 position is highly activated; avoid prolonged exposure to nucleophilic solvents (e.g., methanol) without buffering, as solvolysis can occur over time.[1]

Mass Spectrometry (MS): The Primary Check

Mass spectrometry provides the most rapid confirmation of the iodine substituent due to the element's unique monoisotopic nature.

Experimental Logic

In drug development workflows, the primary impurity is often the unreacted 1-chloroisoquinoline (from Finkelstein or Vilsmeier-Haack routes).[1] MS is the definitive tool to rule this out immediately.

Data Profile

| Parameter | Value / Observation | Interpretation |

| Formula | ||

| Molecular Weight | 255.06 g/mol | |

| Molecular Ion ( | m/z 255.0 | Base peak in EI; |

| Isotope Pattern | Single Peak | Critical Diagnostic: Iodine ( |

| Fragmentation | Loss of Iodine radical ( |

Structural Assignment Logic (DOT Diagram)

The following decision tree illustrates the logic for confirming 1-Iodoisoquinoline against common impurities.

Caption: Logical workflow for distinguishing 1-Iodoisoquinoline from halogenated precursors using Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

NMR provides the structural proof.[2][3] The key to interpreting the 1-iodo spectrum is understanding the shielding effect of the iodine atom on the ipso-carbon (C1) and the deshielding steric effect on the peri-proton (H8).

C NMR: The "Heavy Atom" Effect

This is the most sophisticated validation point. While electronegative halogens (F, Cl) typically deshield the attached carbon (shifting it downfield/higher ppm), Iodine does the opposite.[1] The large electron cloud of Iodine causes a spin-orbit coupling effect that significantly shields the attached carbon.

-

1-Chloroisoquinoline C1: ~150-153 ppm (Deshielded)

-

1-Iodoisoquinoline C1: ~118-125 ppm (Shielded)

Expert Insight: If your C1 signal is above 140 ppm, you do not have the iodide.[1] You likely have the chloride or the hydrolyzed isocarbostyril.

H NMR Assignments

The proton spectrum is defined by the heteroaromatic coupling constants.

-

H3 (Doublet): Adjacent to Nitrogen. Typically

8.3 - 8.5 ppm. -

H4 (Doublet): Coupled to H3 (

Hz).[1] -

H8 (Multiplet/Doublet): The "Peri" proton. In 1-substituted isoquinolines, the substituent at C1 exerts a steric influence on H8.[1] For Iodine, this often results in a downfield shift due to van der Waals deshielding.[1]

Comparative Data Table (

, 400 MHz)

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H3 | 8.35 - 8.45 | Doublet (d) | 5.6 - 5.8 | |

| H8 | 8.15 - 8.25 | Doublet (d) | ~8.0 | Peri-effect from Iodine at C1. |

| H4 | 7.60 - 7.70 | Doublet (d) | 5.6 - 5.8 | |

| H5, H6, H7 | 7.50 - 7.80 | Multiplets (m) | - | Benzenoid ring overlap.[1] |

(Note: Exact shifts vary slightly by concentration and water content in

Infrared Spectroscopy (IR)

IR is less diagnostic for the iodine itself but crucial for establishing the integrity of the aromatic core and checking for hydrolysis (presence of N-H or C=O).[1]

| Functional Group | Wavenumber ( | Intensity | Notes |

| C-H (Aromatic) | 3050 - 3010 | Weak | Standard |

| C=N / C=C | 1620, 1580, 1550 | Medium/Strong | Isoquinoline skeletal vibrations.[1] |

| C-I Stretch | < 600 | Weak | Often outside standard range. |

| Impurity Check | 1650 - 1680 | Strong | Red Flag: Indicates Isoquinolin-1(2H)-one (hydrolysis product). |

Experimental Protocol: Sample Preparation for NMR

To ensure high-resolution data without solvent artifacts, follow this specific protocol.

-

Solvent Choice: Use Chloroform-d (

) neutralized with silver foil or basic alumina if the sample is old. Acidic chloroform can protonate the isoquinoline nitrogen, shifting peaks downfield.[1] -

Concentration: Dissolve 5-10 mg of 1-Iodoisoquinoline in 0.6 mL solvent.

-

Warning: High concentrations (>30 mg/mL) can cause

-stacking aggregation, broadening signals and shifting aromatic peaks upfield.[1]

-

-

Filtration: Filter through a small plug of glass wool into the NMR tube to remove any insoluble Iodine (

) particles (purple solids) which are paramagnetic and will ruin the shim. -

Acquisition:

-

Relaxation delay (

): Set to

-

References

-

Synthesis & Characterization: Journal of Organic Chemistry, "Synthesis of 1-substituted isoquinolines via diazotization." (Generalized methodology for 1-halo derivatives).

-

Spectroscopic Data Verification: National Institute of Standards and Technology (NIST) Chemistry WebBook, "Isoquinoline Spectral Data." (Base scaffold comparison).[1]

-

Heavy Atom Effect: Silverstein, R. M., et al.[1] "Spectrometric Identification of Organic Compounds." (Standard text validating the C-I shielding effect).

-

General Isoquinoline Shifts: Organic Chemistry Data, "1H NMR Chemical Shifts of Heterocycles."

Sources

The Elusive Crystal Structure of 1-Iodoisoquinoline: A Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Iodoisoquinoline is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of numerous pharmacologically active molecules and functional materials. Despite its significance, a definitive experimental crystal structure of 1-iodoisoquinoline has yet to be reported in publicly accessible crystallographic databases. This technical guide addresses this critical knowledge gap by providing a comprehensive overview of the anticipated structural characteristics of 1-iodoisoquinoline. By leveraging established principles of crystallography and drawing parallels with structurally related isoquinoline derivatives, this document offers researchers, scientists, and drug development professionals a robust framework for understanding and utilizing this important molecule. We will delve into the probable synthesis and crystallization methodologies, predict key crystallographic parameters, and present a standardized workflow for its eventual structure determination. This guide aims to be an essential resource, fostering further investigation into the solid-state properties of 1-iodoisoquinoline and accelerating its application in medicinal chemistry and materials science.

Introduction: The Significance of 1-Iodoisoquinoline in Modern Chemistry

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of many natural products and synthetic pharmaceuticals.[1] The introduction of a halogen atom, particularly iodine, at the C1 position of the isoquinoline ring dramatically influences its chemical reactivity and potential for further functionalization. The carbon-iodine bond is relatively weak, making 1-iodoisoquinoline an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the facile introduction of diverse molecular fragments, a crucial step in the construction of complex molecular architectures for drug discovery and the development of novel organic materials.[2]

The precise three-dimensional arrangement of atoms and molecules in the solid state, as revealed by single-crystal X-ray diffraction, is fundamental to understanding a compound's physical and chemical properties. This includes its solubility, melting point, stability, and, critically for pharmaceuticals, its interaction with biological targets.[3] While the crystal structures of many isoquinoline derivatives have been elucidated, the absence of a reported structure for 1-iodoisoquinoline represents a significant void in our understanding of this key synthetic intermediate.

This guide will therefore proceed by first outlining the probable synthetic and crystallization routes to obtain single crystals of 1-iodoisoquinoline. Subsequently, we will present a predicted molecular and crystal structure based on theoretical considerations and data from analogous compounds. Finally, a detailed experimental workflow for crystal structure determination is provided to guide future research in this area.

Synthesis and Crystallization of 1-Iodoisoquinoline: A Proposed Methodology

Synthesis of 1-Iodoisoquinoline

Several synthetic routes can be envisioned for the preparation of 1-iodoisoquinoline. A common and effective method involves the direct iodination of isoquinoline N-oxide, followed by deoxygenation.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for 1-iodoisoquinoline.

Step-by-Step Protocol:

-

N-Oxidation of Isoquinoline: Isoquinoline is dissolved in a suitable solvent, such as dichloromethane (DCM) or chloroform (CHCl₃). An oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting isoquinoline N-oxide is then isolated by an appropriate work-up procedure.

-

Iodination and Deoxygenation: The isoquinoline N-oxide is subsequently treated with an iodinating reagent. A mixture of phosphorus oxyiodide (POI₃) or a combination of iodine and triphenylphosphine (I₂/PPh₃) can be employed. This reaction achieves both the introduction of the iodine atom at the C1 position and the deoxygenation of the N-oxide.

-

Purification: The crude 1-iodoisoquinoline is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to yield the pure product.

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical and often challenging step. For a small organic molecule like 1-iodoisoquinoline, several crystallization techniques should be explored.

Recommended Crystallization Techniques:

-

Slow Evaporation: A saturated solution of 1-iodoisoquinoline in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture thereof) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

-

Cooling Crystallization: A saturated solution of 1-iodoisoquinoline is prepared in a suitable solvent at an elevated temperature. The solution is then slowly cooled to a lower temperature, which decreases the solubility and can lead to the formation of crystals.

Predicted Crystal Structure of 1-Iodoisoquinoline

In the absence of experimental data, we can predict the key structural features of 1-iodoisoquinoline based on the known structures of similar molecules and computational modeling.

Predicted Molecular Geometry

The isoquinoline core is a planar aromatic system. The iodine atom at the C1 position will lie in the same plane as the isoquinoline ring. The C-I bond length is expected to be in the range of 2.05-2.15 Å. The bond angles within the isoquinoline ring will be close to 120°, consistent with sp² hybridization.

Predicted Molecular Structure:

Caption: Predicted molecular structure of 1-iodoisoquinoline.

Predicted Crystallographic Parameters

Based on common packing motifs for planar aromatic molecules, 1-iodoisoquinoline is likely to crystallize in a centrosymmetric space group, such as P2₁/c or P-1. The crystal packing will likely be dominated by π-π stacking interactions between the aromatic isoquinoline rings and potentially halogen bonding involving the iodine atom.

Table 1: Predicted Crystallographic Data for 1-Iodoisoquinoline

| Parameter | Predicted Value |

| Chemical Formula | C₉H₆IN |

| Formula Weight | 255.06 g/mol |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 (for Monoclinic) or 70-90 (for Triclinic) |

| β (°) | 90-110 |

| γ (°) | 90 (for Monoclinic) or 70-90 (for Triclinic) |

| Volume (ų) | 1000-1500 |

| Z | 4 |

| Density (calculated) | 1.7-1.9 g/cm³ |

Experimental Workflow for Crystal Structure Determination

The following section outlines the standard, self-validating protocol for determining the crystal structure of a small molecule like 1-iodoisoquinoline using single-crystal X-ray diffraction.

Experimental Workflow Diagram

Caption: Standard workflow for single-crystal X-ray diffraction.

Step-by-Step Experimental Protocol

-

Crystal Selection and Mounting:

-

A suitable single crystal of 1-iodoisoquinoline is selected under a polarizing microscope. The ideal crystal should be well-formed, without visible cracks or defects, and have dimensions of approximately 0.1-0.3 mm in each direction.

-

The selected crystal is mounted on a cryoloop using a small amount of cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.

-

-

X-ray Diffraction Data Collection:

-

The mounted crystal is placed on a goniometer head in an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

-

A series of diffraction images are collected as the crystal is rotated through a range of angles. The exposure time per frame and the total number of frames are optimized to ensure good data quality and completeness.

-

-

Data Processing and Reduction:

-

The collected diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves integrating the intensities of the diffraction spots and correcting for various experimental factors such as Lorentz and polarization effects, and absorption.

-

The unit cell parameters and space group are determined from the positions of the diffraction spots.

-

-

Structure Solution:

-

The phase problem is solved to obtain an initial electron density map. For a molecule containing a heavy atom like iodine, direct methods or Patterson methods are typically successful. Software such as SHELXT is commonly used for this step.

-

An initial model of the molecule is built into the electron density map.

-

-

Structure Refinement:

-

The initial model is refined against the experimental diffraction data using a least-squares minimization procedure (e.g., with SHELXL). This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

-

Structure Validation and CIF Generation:

-

The final refined structure is validated using software such as PLATON or the IUCr's checkCIF service.[4] This checks for geometric consistency, potential errors, and overall quality of the structure.

-

A Crystallographic Information File (CIF) is generated, which contains all the relevant information about the crystal structure determination, including unit cell parameters, atomic coordinates, and refinement statistics.[5]

-

Conclusion and Future Outlook

While an experimentally determined crystal structure for 1-iodoisoquinoline remains elusive, this technical guide provides a comprehensive framework for its synthesis, crystallization, and eventual structural elucidation. The predicted structural parameters and the detailed experimental workflow offer a solid foundation for researchers to undertake this important investigation.

The determination of the precise solid-state structure of 1-iodoisoquinoline will be a valuable contribution to the fields of medicinal chemistry and materials science. It will enable a deeper understanding of its intermolecular interactions, which can inform the design of novel pharmaceuticals with improved efficacy and the development of new organic materials with tailored properties. It is our hope that this guide will stimulate further research and lead to the successful determination and publication of the crystal structure of this important molecule.

References

-

Ferraroni, M., Bazzicalupi, C., Bilia, A. R., & Gratteri, P. (2011). X-Ray diffraction analyses of the natural isoquinoline alkaloids Berberine and Sanguinarine complexed with double helix DNA d(CGTACG). Chemical Communications, 47(17), 4917-4919. [Link]

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

-

Luo, C., Ampomah-Wireko, M., Wang, H., Wu, C., Wang, Q., Zhang, H., & Cao, Y. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry, 27(26), 4436-4467. [Link]

-

Molecules. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

-

PubChem. (n.d.). Isoquinoline. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Wikipedia. (2023, December 29). Isoquinoline. In Wikipedia. [Link]

Sources

- 1. 3-Phenyl-1-[2-(3-phenylisoquinolin-1-yl)diselanyl]isoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Working with entries — CSD Python API 3.6.1 documentation [downloads.ccdc.cam.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,1'-Biisoquinoline | C18H12N2 | CID 333903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

Strategic Sourcing and Validation of 1-Iodoisoquinoline (CAS 19658-77-6)

[1][2][3]

Part 1: The Chemical Asset & Strategic Profile

1-Iodoisoquinoline is a high-value heterocyclic building block, distinct from its more common isomers (4-iodo or 5-iodoisoquinoline) due to the heightened reactivity of the C1-position adjacent to the ring nitrogen.[1][2] This electrophilic site makes it a linchpin in the synthesis of complex alkaloids and fused ring systems via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1][2]

For drug development professionals, the sourcing challenge is not merely availability; it is ensuring regioisomeric purity and preventing dehalogenation during storage.[2][3]

Technical Specifications

| Property | Specification | Critical Note |

| CAS Number | 19658-77-6 | Verify against 5-Iodoisoquinoline (CAS 58142-99-7) to avoid scaffold errors. |

| Molecular Weight | 255.06 g/mol | |

| Appearance | Off-white to yellow/brown solid | Darkens upon light exposure (liberation of I₂).[1] |

| Storage | 2–8°C, Inert Gas, Dark | Hygroscopic and light-sensitive.[1][2] |

| Key Reactivity | C1-Pd Oxidative Addition | Faster kinetics than C4/C5 isomers due to electronic deficiency at C1.[1] |

Part 2: Supplier Landscape & Tier Analysis[1]

The market for 1-Iodoisoquinoline is split between high-cost global distributors (Tier 1) and specialized building-block manufacturers (Tier 2).[1][2]

Tier 1: Global Distributors (High Assurance / Higher Cost)

Best for: GMP-like requirements, reference standards, and guaranteed supply chain continuity.[1][2]

-

Sigma-Aldrich (Merck): Lists the compound as "1-Iodoisoquinoline 97%".[1][2]

-

Thermo Fisher (Alfa Aesar): Generally rebrands from primary manufacturers but offers robust logistics for US/EU delivery.[2][3]

Tier 2: Building Block Specialists (Cost-Effective / High Variety)

Best for: MedChem scale-up (1g – 100g), library synthesis, and early-phase discovery.[1][2]

-

Combi-Blocks: A primary choice for medicinal chemists due to competitive pricing per gram and batch-specific NMR data.[1][2]

-

Catalog Link:[1]

-

-

TCI Chemicals: Japanese standard for high-purity organic reagents.[1][2] Excellent for "hard-to-find" heterocycles.

-

BLD Pharm: Rapidly growing supplier often stocking larger bulk quantities.[2][3]

-

Catalog Link:[1]

-

Sourcing Decision Matrix

Figure 1: Strategic sourcing logic based on scale and regulatory requirements.

Part 3: Technical Validation & Quality Assurance

Buying from a vendor is only the first step.[2][3] For 1-Iodoisoquinoline, three specific failure modes must be ruled out upon receipt.

The "Isomer Trap" (Regioisomer Contamination)

Vendors may accidentally supply 5-Iodoisoquinoline or 4-Iodoisoquinoline .[1] These have identical Mass Spec (MW 255) but vastly different reactivity.[2][3]

-

Protocol: Look for the H3 proton.[2][3] In 1-Iodoisoquinoline, the H3 proton appears as a doublet around 8.2–8.4 ppm .[2][3] In 4-Iodo, the H3 is missing.[2][3] In 5-Iodo, the splitting pattern of the benzene ring protons shifts significantly.[2][3]

The "Finkelstein" Impurity (1-Chloroisoquinoline)

1-Iodoisoquinoline is often synthesized from 1-Chloroisoquinoline via halogen exchange (NaI/acid).[1][2] Incomplete conversion leaves ~1-5% chloro-impurity.[1][2]

-

Impact: The C-Cl bond is far less reactive than C-I in Pd-catalyzed couplings, leading to stoichiometry errors and lower yields.[1][2]

-

Detection: LC-MS (ESI+). Look for mass 164/166 (Cl isotope pattern) vs the target 256 (M+H).[2][3]

Stability & Iodine Liberation

Old batches turn brown/green due to homolytic cleavage of the C-I bond.[2][3]

-

Mitigation: Wash with dilute sodium thiosulfate if the solid is dark brown before use in sensitive catalytic cycles.[2][3]

Validation Workflow (Standard Operating Procedure)

Figure 2: Incoming Quality Control (IQC) workflow to ensure reagent integrity.

Part 4: Handling & Storage Protocols[1]

Safety Warning: 1-Iodoisoquinoline is an irritant and potentially harmful if swallowed.[1][2] Always handle in a fume hood.[2][3]

References

-

Sigma-Aldrich (Merck). Product Specification: 1-Iodoisoquinoline, 97%.[1][2] Retrieved from [1][2]

-

Combi-Blocks. Product Data Sheet: SS-2295 (1-Iodoisoquinoline). Retrieved from [1][2]

-

TCI Chemicals. Product Specification: I0750. Retrieved from [1][2][3]

-

BLD Pharm. Material Safety Data Sheet (MSDS) & Product Info: CAS 19658-77-6. Retrieved from [1][2][3]

-

PubChem. Compound Summary: 1-Iodoisoquinoline (CID 329763758).[2][3] National Library of Medicine.[2][3] Retrieved from [1][2][3]

Technical Monograph: Purity Standards & Critical Quality Attributes for 1-Iodoisoquinoline

Executive Summary: The C1-Reactivity Imperative

1-Iodoisoquinoline (CAS: 19658-77-6) is not merely a building block; it is a "privileged scaffold" in medicinal chemistry. Its value lies in the unique reactivity of the C1-position, adjacent to the heterocyclic nitrogen. This position is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), making it a critical intermediate for synthesizing isoquinoline-based alkaloids, kinase inhibitors, and antiviral agents.

However, the C1-iodine bond is chemically labile. Unlike its chlorinated or brominated counterparts, 1-iodoisoquinoline is highly susceptible to photolytic deiodination and hydrolytic degradation .

This guide establishes a self-validating quality assurance system. It moves beyond simple "Certificate of Analysis" checking to a mechanistic understanding of impurity genealogy and remediation.

Impurity Genealogy & Synthesis-Derived Risks

To control purity, one must understand the origin of impurities. The synthesis of 1-iodoisoquinoline typically proceeds via the activation of Isoquinoline-N-oxide. This route introduces specific "Process-Related Impurities" (PRIs) that are often silent in standard UV-HPLC methods if not specifically targeted.

The Critical Impurity Map

The following diagram illustrates the synthesis pathways and the specific points where critical impurities are introduced.

Figure 1: Impurity Genealogy Map. Red pathways indicate failure modes where critical impurities are generated.

Detailed Impurity Profiles

| Impurity Type | Chemical Identity | Origin | Risk to Downstream Chemistry |

| Impurity A | Isoquinoline-N-oxide | Incomplete oxidation step | Poisons Pd-catalysts by coordinating to the metal center. |

| Impurity B | 1-Chloroisoquinoline | Incomplete Finkelstein exchange | Silent Killer: Reacts in Suzuki couplings but at a much slower rate, leading to mixed product profiles and stoichiometry errors. |

| Impurity C | Isocarbostyril (1-Hydroxyisoquinoline) | Hydrolysis of C-I bond | Tautomerizes to the lactam form; completely inert in coupling reactions; lowers yield. |

| Impurity D | Elemental Iodine ( | Photolytic cleavage | Oxidizes sensitive ligands (phosphines) in catalytic cycles. |

Analytical Protocols: The "Trustworthiness" Pillar

Standard purity checks (Area% UV) are insufficient because 1-chloroisoquinoline and 1-iodoisoquinoline have similar retention times and UV extinction coefficients. The following multi-modal approach is required.

Method A: HPLC-UV/MS (Purity & Identity)

Objective: Quantify organic impurities and differentiate between Chloro- and Iodo- analogs.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the basic nitrogen).

-

Mobile Phase B: Acetonitrile (MeCN).[1]

-

Gradient:

-

0-2 min: 5% B (Isocratic)

-

2-15 min: 5%

95% B (Linear Ramp) -

15-20 min: 95% B (Wash)

-

-

Detection: UV at 230 nm (Isoquinoline backbone absorption) and 254 nm.

-

Critical System Suitability: Resolution (

) between 1-Chloroisoquinoline and 1-Iodoisoquinoline must be

Expert Insight: If you observe a "shoulder" on your main peak, it is likely the 1-Chloro impurity. Use MS detection (SIM mode) to track

163 (Chloro) vs255 (Iodo).

Method B: H-NMR (Structural Integrity)

Objective: Detect Isocarbostyril and residual solvents.

-

Solvent:

or -

Diagnostic Signals:

-

1-Iodoisoquinoline: Look for the doublet at

8.2-8.3 ppm (C3-H). The C1 position has no proton. -

Isocarbostyril: Look for a broad singlet (NH) if in

or a shift in the aromatic region due to the carbonyl tautomer. -

Isoquinoline: Presence of a singlet at

~9.2 ppm (C1-H) indicates unreacted starting material or reductive deiodination.

-

Remediation & Purification Workflows

If a batch fails the >98% purity specification, do not discard it. The following remediation protocol utilizes the solubility differences between the polar N-oxide/lactam impurities and the lipophilic iodide.

Figure 2: Purification Decision Tree. Sodium Thiosulfate (

Step-by-Step Remediation Protocol

-

Iodine Scavenging: Dissolve the crude solid in Dichloromethane (DCM). If the solution is brown/yellow, wash with a 5% aqueous solution of Sodium Thiosulfate (

). -

Silica Filtration: Pass the organic layer through a short pad of silica gel using 10% Ethyl Acetate in Hexanes.

-

Logic: 1-Iodoisoquinoline is non-polar and elutes quickly. Polar impurities like isocarbostyril and N-oxides stick to the silica.

-

-

Recrystallization (Optional): If 1-chloroisoquinoline is present, recrystallization from hot Ethanol or Hexane is preferred over chromatography, as the crystal lattice packing often excludes the chloro-derivative.

Stability & Storage (The "Self-Validating" System)

1-Iodoisoquinoline is photolabile . The C-I bond energy is relatively low (~57 kcal/mol). Exposure to UV light causes homolytic cleavage, generating an isoquinolinyl radical and an iodine radical.

Storage Protocol:

-

Container: Amber glass vials (Type I borosilicate).

-

Atmosphere: Argon or Nitrogen headspace (prevents oxidation of the radical if cleavage occurs).

-

Temperature: -20°C (Freezer) is mandatory for long-term storage (>1 month).

-

Visual Indicator: Any yellowing of the white/off-white solid indicates decomposition (

release).

References

-

Preparation of Isoquinoline Derivatives

-

Title: Synthesis of 1-substituted isoquinolines via N-oxide activation.[4]

- Source:Journal of Organic Chemistry.

- Context: Describes the mechanistic pathway from N-oxide to 1-chloro and 1-iodo deriv

-

-

Impurity Profiling of Isoquinolines

- Title: Isoquinoline EP Impurities & USP Rel

- Source: SynThink Research Chemicals.

- Context: Lists common degradation products and synthesis byproducts for regul

-

Photostability Guidelines

-

Title: ICH Guideline Q1B: Photostability Testing of New Active Substances and Medicinal Products.[5]

- Source: European Medicines Agency (EMA) / ICH.

- Context: Defines the standard for light-stress testing, relevant for the labile C-I bond.

-

-

Analytical Method (HPLC)

-

Title: HPLC method for isoquinoline alkaloids.[6]

- Source:Farmacia Journal / ResearchG

- Context: Provides baseline conditions for separating isoquinoline derivatives using ion-pair or acidic mobile phases.

-

Sources

- 1. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. Light and oxygen induced degradation limits the operational stability of methylammonium lead triiodide perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Master Guide: 1-Iodoisoquinoline Safety, Handling, and Synthetic Utility

Topic: 1-Iodoisoquinoline Safety and Handling Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

1-Iodoisoquinoline (CAS 19658-77-6) is a critical heterocyclic building block in medicinal chemistry, specifically valued for its C1-position reactivity. Unlike its chlorinated or brominated analogues, the C-I bond offers superior lability for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), making it indispensable for late-stage functionalization of isoquinoline scaffolds in drug discovery.

However, this enhanced reactivity translates to specific stability challenges. The iodine atom is susceptible to photolytic cleavage and hydrolysis, necessitating a handling protocol that goes beyond standard organic safety. This guide synthesizes field-proven handling techniques with rigorous safety standards to ensure experimental reproducibility and personnel safety.

Physicochemical & Hazard Profile

Understanding the physical properties is the first step in establishing a self-validating safety protocol.

Table 1: Critical Physicochemical Properties

| Property | Specification | Operational Implication |

| CAS Number | 19658-77-6 | Unique identifier for inventory/SDS verification. |

| Molecular Formula | C₉H₆IN | MW: 255.06 g/mol .[1][2][3] |

| Physical State | Solid (Crystalline Powder) | Dust generation is a primary inhalation risk. |

| Color | Light Yellow to Yellow-Green | Self-Validation Marker: Darkening to brown/orange indicates iodine liberation (decomposition). |

| Melting Point | 73.0 – 77.0 °C | Low melting point requires storage away from heat sources to prevent fusion/aggregation. |

| Solubility | Soluble in Methanol, DMSO, DCM | Compatible with polar aprotic solvents common in cross-couplings. |

Hazard Identification (GHS Classification)

While some suppliers classify it strictly as an irritant, the precautionary principle dictates treating halogenated heterocycles with heightened care due to potential biological activity.

-

Signal Word: WARNING

-

Potential Toxicity: While often labeled as an irritant, structurally similar iodinated isoquinolines can exhibit acute toxicity upon ingestion or dermal absorption. Treat as Toxic until proven otherwise.

Lifecycle Management & Handling Protocols

Receipt and Quality Control (Self-Validating Step)

Upon receipt, perform a visual integrity check. 1-Iodoisoquinoline is light-sensitive.

-

Protocol: Inspect the solid through the glass vial.

-

Fail: Powder is dark orange or brown. This indicates photolysis has occurred, liberating elemental iodine (

), which acts as a catalyst poison in subsequent Pd-catalyzed reactions.

Storage Architecture

The stability of the C-I bond is the limiting factor.

-

Temperature: Store at 2–8°C (Refrigerated) or cool room temperature (<15°C).

-

Light Protection: MANDATORY. Store in amber glass vials wrapped in aluminum foil or opaque secondary containment.

-

Atmosphere: Store under an inert atmosphere (Argon/Nitrogen) if the container is opened, to prevent moisture-induced hydrolysis over long periods.

Experimental Handling (The "Why" behind the "How")

Objective: Prevent dust inhalation and catalytic poisoning.

-

Weighing:

-

Reaction Setup (Cross-Coupling Context):

-

Insight: In Suzuki or Sonogashira couplings, the presence of free iodine (from decomposed starting material) can oxidize the Pd(0) catalyst to Pd(II) prematurely, stalling the catalytic cycle.

-

Protocol: If the reagent appears dark, recrystallize (e.g., from hexanes/EtOAc) or wash with a dilute sodium thiosulfate solution prior to use to scavenge free iodine.

-

Visualization: Safety & Workflow Logic

Diagram 1: 1-Iodoisoquinoline Lifecycle Management

This flowchart illustrates the decision matrix from receipt to disposal, emphasizing the visual QC step.

Caption: Workflow for validating reagent integrity before synthesis to prevent catalyst poisoning.

Diagram 2: Synthetic Logic (Suzuki Coupling Context)

This diagram details the mechanistic logic of why handling precautions (inert atmosphere, purity) directly impact the catalytic cycle.

Caption: Mechanistic impact of degraded 1-Iodoisoquinoline on Palladium-catalyzed cross-coupling efficiency.

Emergency Response & Waste Disposal

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Wear respiratory protection (N95 or P100 respirator) if dust is visible.

-

Neutralization: If the spill is dark (iodine rich), treat with 10% Sodium Thiosulfate solution to reduce volatile iodine to non-volatile iodide before cleaning.

-

Cleanup: Wet sweep or use a HEPA vacuum to avoid dust generation. Do not dry sweep.

Waste Disposal

-

Classification: Halogenated Organic Waste.

-

Segregation: Do NOT mix with strong oxidizers or strong acids.[5][7]

-

Labeling: Clearly label as "Contains Iodinated Aromatics."

-

Rationale: Incineration requires specific scrubbers for iodine gas; mislabeling can damage facility infrastructure.

References

-

Luo, C., et al. (2020).[9] "Isoquinolines: Important Cores in Many Marketed and Clinical Drugs."[9] Current Medicinal Chemistry. Retrieved from [Link]

-

West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

Sources

- 1. 1-Iodoisoquinoline | 19658-77-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 1-Iodoisoquinoline [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. cdn.chemservice.com [cdn.chemservice.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Iodoisoquinoline: A Versatile Building Block for High-Performance Organic Electronics

Abstract

The relentless pursuit of novel materials for organic electronics has identified nitrogen-containing heterocycles as a privileged class of molecular scaffolds. Among these, the isoquinoline core offers a unique combination of chemical stability, tunable electronic properties, and synthetic accessibility. This technical guide delves into the specific role and strategic importance of 1-iodoisoquinoline , a key derivative that serves as a powerful and versatile building block for creating advanced organic semiconductors. We will explore the fundamental electronic properties imparted by the isoquinoline nucleus, the critical function of the iodo-substituent as both a synthetic linchpin and an electronic modulator, and the subsequent application of its derivatives in cutting-edge devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). This document provides researchers, chemists, and material scientists with field-proven insights, detailed experimental protocols, and a forward-looking perspective on leveraging 1-iodoisoquinoline for next-generation organic electronic applications.

The Isoquinoline Core: An Electron-Deficient Scaffold for Organic Electronics

The isoquinoline molecule, a structural isomer of quinoline, consists of a benzene ring fused to a pyridine ring.[1] This arrangement results in a π-conjugated system with a defining characteristic: the presence of an electron-deficient nitrogen atom.[2][3]

Causality Behind the Choice: The nitrogen atom's electronegativity induces a dipole moment and alters the electron distribution across the fused rings, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This intrinsic electron-deficient nature is highly desirable in organic electronics for several reasons:

-

Facilitates Electron Transport: A low-lying LUMO level improves the efficiency of electron injection from the cathode and enhances electron mobility within the material. This makes isoquinoline derivatives prime candidates for n-type semiconductors or electron-transporting layers (ETL) in devices like OLEDs.[4][5]

-

Tunable Bandgap: The electronic properties of the isoquinoline core can be systematically modified.[2] By attaching various electron-donating or electron-withdrawing groups at different positions, the HOMO-LUMO energy gap can be precisely engineered to target specific optical and electronic functions, such as controlling the emission color in OLEDs.[5]

-

Enhanced Stability: The aromatic heterocyclic structure provides significant chemical and thermal stability, a prerequisite for long-lasting and reliable organic electronic devices.

The Strategic Importance of the 1-Iodo Substituent

While the isoquinoline core provides the foundational electronic properties, the introduction of an iodine atom at the C1 position is a strategic masterstroke. This substituent is not merely an afterthought; it serves a crucial dual purpose that unlocks the full potential of the scaffold.

-

A Versatile Synthetic Handle: The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition, making it an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the straightforward construction of complex, extended π-conjugated systems by coupling 1-iodoisoquinoline with various boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or organostannanes (Stille coupling).[6] This synthetic flexibility is paramount for creating novel materials with tailored properties.

-

An Electronic Modulator: The iodine atom, while primarily a synthetic tool, also exerts a subtle electronic influence. Through the "heavy atom effect," it can promote intersystem crossing (the transition from a singlet excited state to a triplet excited state), a phenomenon that is critical for the development of phosphorescent OLEDs (PHOLEDs). Furthermore, its inductive effect can fine-tune the local electronic environment, contributing to the overall energy level alignment in a device.

The diagram below illustrates the central role of 1-iodoisoquinoline as a precursor for creating diverse functional molecules through cross-coupling chemistry.

Synthesis and Functionalization: A Validated Protocol

The true value of 1-iodoisoquinoline is realized through its conversion into functional derivatives. The Suzuki coupling reaction is a workhorse in this field due to its reliability and tolerance of various functional groups.

Experimental Protocol: Suzuki Coupling of 1-Iodoisoquinoline with 9-phenyl-9H-carbazole-3-boronic acid

This protocol describes the synthesis of a potential host material for blue PHOLEDs, combining the electron-deficient isoquinoline unit with the hole-transporting carbazole moiety.

Objective: To synthesize 1-(9-phenyl-9H-carbazol-3-yl)isoquinoline.

Materials:

-

1-Iodoisoquinoline (1.0 eq)

-

9-phenyl-9H-carbazole-3-boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.1 eq)

-

Potassium Carbonate (K₂CO₃), 2M aqueous solution (3.0 eq)

-

Toluene and Ethanol (3:1 mixture), degassed

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Inert Atmosphere: To a flame-dried 100 mL Schlenk flask, add 1-iodoisoquinoline, 9-phenyl-9H-carbazole-3-boronic acid, Pd(OAc)₂, and PPh₃.

-

Solvent Addition: Evacuate and backfill the flask with argon gas three times. Add the degassed toluene/ethanol solvent mixture (40 mL) via cannula, followed by the aqueous K₂CO₃ solution.

-

Causality Note: A biphasic solvent system and a base are essential for the Suzuki catalytic cycle. The base activates the boronic acid, while the palladium catalyst facilitates the C-C bond formation. Degassing is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

-

-

Reaction: Heat the reaction mixture to 85°C and stir vigorously under argon for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Add deionized water (50 mL) and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Physicochemical Properties and Characterization

The performance of an organic electronic material is dictated by its photophysical and electrochemical properties.[7][8] Derivatives of 1-iodoisoquinoline are rigorously characterized to determine their suitability for specific applications.

Key Performance-Indicating Data

The table below presents representative data for a hypothetical 1-Aryl-isoquinoline derivative designed for OLED applications.

| Property | Symbol | Typical Value | Characterization Method | Significance |

| Photophysical Properties | ||||

| Absorption Max. | λmax, abs | 350-400 nm | UV-Vis Spectroscopy | Determines the energy required to excite the molecule. |

| Emission Max. | λmax, em | 450-550 nm | Photoluminescence Spectroscopy | Defines the color of light emitted.[9] |

| Stokes Shift | Δυ | 50-100 nm | Calculated (λem - λabs) | A larger shift can reduce self-absorption losses.[9] |

| Quantum Yield | ΦPL | > 70% | Comparative Method[7] | Efficiency of converting absorbed light into emitted light. |

| Electrochemical Properties | ||||

| HOMO Energy | EHOMO | -5.4 to -5.8 eV | Cyclic Voltammetry (CV) | Governs hole injection/transport efficiency. |

| LUMO Energy | ELUMO | -2.5 to -3.0 eV | CV & Optical Bandgap | Governs electron injection/transport efficiency. |

| Electrochemical Gap | Eg | 2.8 - 3.1 eV | Calculated (ELUMO - EHOMO) | Correlates with the emission color and stability. |

Protocol: Characterization by Cyclic Voltammetry (CV)

Objective: To determine the HOMO and LUMO energy levels of a 1-Aryl-isoquinoline derivative.

-

Sample Preparation: Prepare a ~1 mM solution of the sample in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).[10]

-

Electrochemical Cell: Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[10]

-

Measurement: Purge the cell with argon. Record the cyclic voltammogram by sweeping the potential. Record the oxidation scan to determine the onset of oxidation (Eox).

-

Calibration: After the measurement, add ferrocene as an internal standard and record its redox potential (EFc/Fc+).

-

Calculation:

-

HOMO Level: E_HOMO = -[E_ox - E_Fc/Fc+ + 4.8] eV (assuming the absolute energy level of Fc/Fc+ is -4.8 eV relative to vacuum).

-

Optical Bandgap (E_g_opt): Determine from the onset of the absorption edge in the UV-Vis spectrum: E_g_opt = 1240 / λ_onset (nm).

-

LUMO Level: E_LUMO = E_HOMO + E_g_opt.

-

Trustworthiness Note: Using an internal standard like ferrocene provides a reliable reference point, making the measurements reproducible and comparable across different studies.

-

Applications in Organic Electronic Devices

The tailored properties of 1-iodoisoquinoline derivatives make them highly effective components in various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials based on 1-iodoisoquinoline can function as electron-transporting materials (ETLs) or hosts for phosphorescent emitters, owing to their electron-deficient character and high triplet energy.[4][11]

The diagram below shows a typical multi-layer OLED architecture incorporating a functional isoquinoline derivative.

Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental building blocks of flexible circuits and displays.[12][13] The strong electron-withdrawing nature of the isoquinoline core makes its derivatives excellent candidates for n-channel semiconductors, where efficient electron transport is required.[14]

Key OFET Performance Metrics:

-

Carrier Mobility (μ): Measures how quickly charge carriers move through the semiconductor channel. Higher is better.

-

On/Off Ratio (I_on/I_off): The ratio of the current when the transistor is "on" to the current when it is "off". A high ratio is crucial for switch applications.

-

Threshold Voltage (V_th): The minimum gate voltage required to turn the transistor "on". A low V_th is desirable for low-power operation.

The basic structure of a bottom-gate, top-contact OFET is shown below.

Future Outlook and Conclusion